![molecular formula C10H17N B159904 6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane CAS No. 131367-06-1](/img/structure/B159904.png)
6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane, commonly known as TMA-8, is a psychoactive compound that belongs to the class of substituted amphetamines. It is a derivative of the phenethylamine family and has been found to possess unique properties that make it a promising candidate for scientific research.
Wirkmechanismus
The exact mechanism of action of TMA-8 is not fully understood, but it is believed to act primarily as a serotonin and dopamine receptor agonist. This means that it binds to and activates these receptors in the brain, leading to changes in neurotransmitter levels and ultimately resulting in its psychoactive effects.
Biochemische Und Physiologische Effekte
TMA-8 has been found to produce a range of biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy. TMA-8 has also been found to increase heart rate and blood pressure, and may cause vasoconstriction.
Vorteile Und Einschränkungen Für Laborexperimente
TMA-8 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been found to be relatively stable under normal laboratory conditions. However, TMA-8 is a psychoactive compound, which means that it may pose a risk to researchers who handle it. It is also subject to legal restrictions in many countries, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential directions for future research on TMA-8. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine its efficacy and safety in this context. TMA-8 may also have potential as a cognitive enhancer, and more research is needed to explore this possibility. Additionally, TMA-8 may have applications in the field of drug discovery, as it has been found to have unique properties that may make it useful for developing new medications.
Synthesemethoden
The synthesis of TMA-8 involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to form the intermediate 2,5-dimethoxyphenethylamine. This intermediate is then reacted with cyclohexanone in the presence of a Lewis acid catalyst to form TMA-8.
Wissenschaftliche Forschungsanwendungen
TMA-8 has been found to have a range of potential applications in scientific research. It has been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety disorders. TMA-8 has also been investigated for its potential as a cognitive enhancer, with some studies suggesting that it may improve memory and learning abilities.
Eigenschaften
CAS-Nummer |
131367-06-1 |
|---|---|
Produktname |
6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane |
Molekularformel |
C10H17N |
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
6,6,7-trimethyl-8-azatricyclo[3.3.0.02,7]octane |
InChI |
InChI=1S/C10H17N/c1-9(2)6-4-5-7-8(6)11-10(7,9)3/h6-8,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
RVJRNXIZYTXLJZ-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3C2NC31C)C |
Kanonische SMILES |
CC1(C2CCC3C2NC31C)C |
Synonyme |
8-Azatricyclo[3.3.0.02,7]octane,6,6,7-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
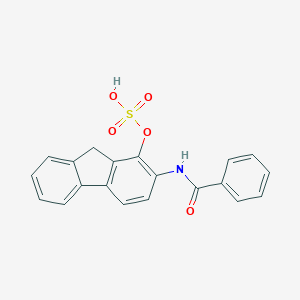
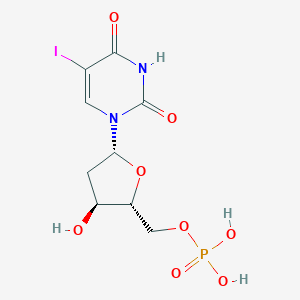
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)
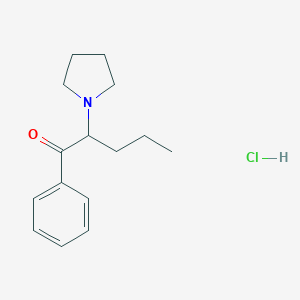
![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)
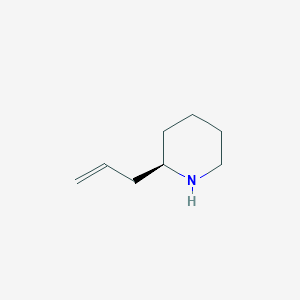
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)
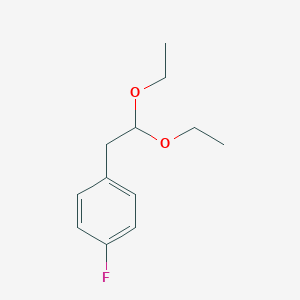
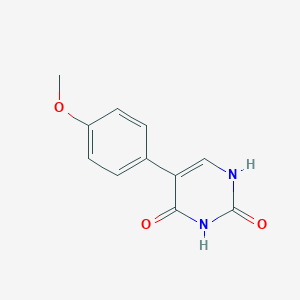
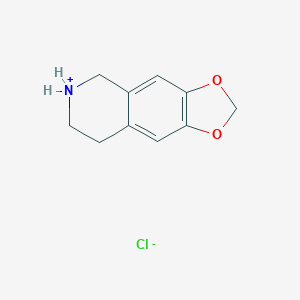
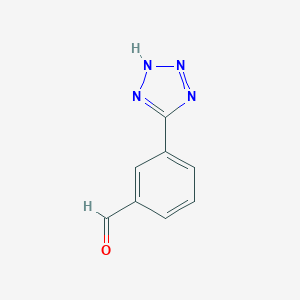
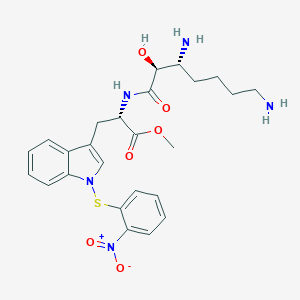
![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)